5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with a unique structure that includes a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through a cyclization reaction. . The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a pyrazole ring instead of a triazole ring.
Dimpropyridaz: A compound with a similar side chain but different core structure.
Uniqueness
5-Methyl-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts distinct chemical and biological properties. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile in research and industrial applications .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-methyl-1-(3-methylbutan-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)6(3)12-7(4)8(9(13)14)10-11-12/h5-6H,1-4H3,(H,13,14) |
InChI Key |
YCEJRZIBJFWSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C(C)C(C)C)C(=O)O |
Origin of Product |
United States |
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